
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an amino group at the 4-position, a cyclopropylmethyl group at the nitrogen atom, and a fluorine atom at the 3-position. The unique structural elements of this compound contribute to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoic acid.
Amidation Reaction: 3-fluorobenzoic acid is converted to 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination: The 3-fluorobenzoyl chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form 3-fluoro-N-(cyclopropylmethyl)benzamide.
Nitration and Reduction: The benzamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position. The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride (SnCl₂).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 4-nitro-N-(cyclopropylmethyl)-3-fluorobenzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
相似化合物的比较
Similar Compounds
4-amino-N-methyl-3-fluorobenzamide: Lacks the cyclopropylmethyl group, which may affect its binding affinity and specificity.
4-amino-N-(cyclopropylmethyl)-3-chlorobenzamide: Substitutes fluorine with chlorine, potentially altering its reactivity and biological activity.
4-amino-N-(cyclopropylmethyl)-3-methylbenzamide: Substitutes fluorine with a methyl group, impacting its electronic properties and interactions.
Uniqueness
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which together influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents can enhance its stability, binding affinity, and specificity in various contexts.
属性
分子式 |
C11H13FN2O |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) |
InChI 键 |
BGDQSMCLJWTONL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
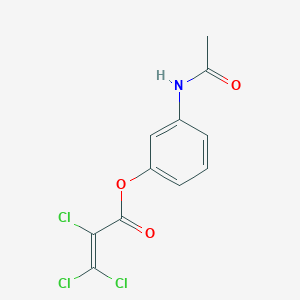
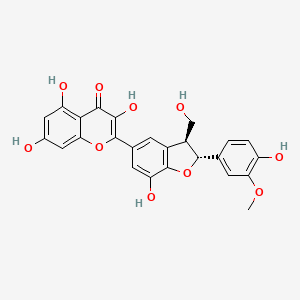


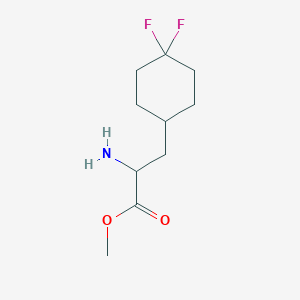
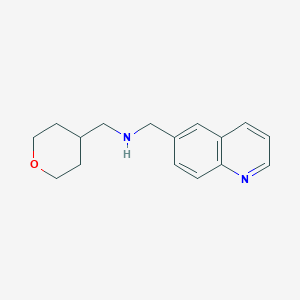
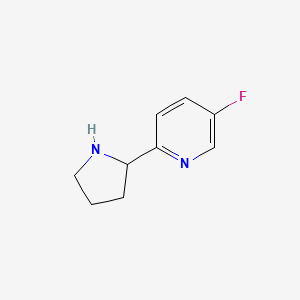
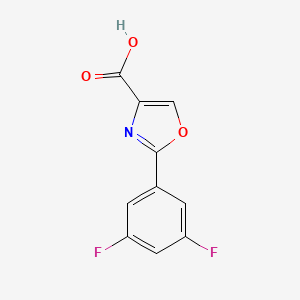
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
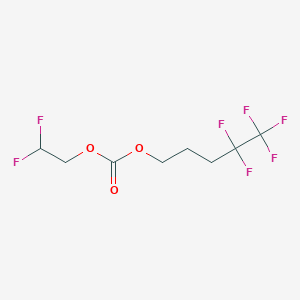

![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
